PGLa

Antimicrobial Susceptibility Testing Peptide Therapeutics Gram-Negative Bacteria

Researchers studying AMP mechanisms need a well-characterized reference with documented membrane selectivity. PGLa (CAS 102068-15-5) resolves this with quantifiable performance data: • 50-fold preferential binding to bacterial-mimetic vs. eukaryotic membranes, driven by electrostatic attraction • Intact GxxxG motif (Gly7/Gly11) enabling synergistic magainin-2 activity; mutation abolishes synergy • Validated MIC: 32 mg/L (E. coli), 64 mg/L (S. aureus) for inter-laboratory normalization Supplied as lyophilized powder, ≥98% HPLC; stored at -20°C.

Molecular Formula C88H162N26O22S
Molecular Weight 1968.5 g/mol
CAS No. 102068-15-5
Cat. No. B549707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePGLa
CAS102068-15-5
Synonyms(4-24)-PLY(a)
GLa peptide
peptide-Gly-Leu-amide
PGL(a)
PGLA
PYL(a), 4-24-
Molecular FormulaC88H162N26O22S
Molecular Weight1968.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)CN
InChIInChI=1S/C88H162N26O22S/c1-19-48(9)69(113-78(126)52(13)97-66(117)42-95-72(120)50(11)98-79(127)59(31-23-27-36-91)108-85(133)64(44-115)111-77(125)54(15)100-81(129)61(33-38-137-18)104-65(116)41-93)87(135)101-51(12)73(121)96-43-67(118)105-57(29-21-25-34-89)82(130)114-70(49(10)20-2)88(136)103-55(16)74(122)106-60(32-24-28-37-92)83(131)112-68(47(7)8)86(134)102-56(17)76(124)110-63(40-46(5)6)84(132)107-58(30-22-26-35-90)80(128)99-53(14)75(123)109-62(71(94)119)39-45(3)4/h45-64,68-70,115H,19-44,89-93H2,1-18H3,(H2,94,119)(H,95,120)(H,96,121)(H,97,117)(H,98,127)(H,99,128)(H,100,129)(H,101,135)(H,102,134)(H,103,136)(H,104,116)(H,105,118)(H,106,122)(H,107,132)(H,108,133)(H,109,123)(H,110,124)(H,111,125)(H,112,131)(H,113,126)(H,114,130)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,68-,69-,70-/m0/s1
InChIKeyPJRSUKFWFKUDTH-JWDJOUOUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PGLa Antimicrobial Peptide Overview


PGLa (peptide glycine-leucine-amide, CAS 102068-15-5) is a 21-residue cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the African clawed frog Xenopus laevis [1]. The peptide adopts a random-coil conformation in aqueous solution but undergoes a membrane-induced transition to an approximately 80% α-helical structure upon binding to lipid bilayers, a conformational change that contributes approximately 70% of the total binding enthalpy [2]. PGLa is characterized by a C-terminal leucine amide and a net positive charge that drives preferential electrostatic attraction to negatively charged bacterial membranes over neutral eukaryotic membranes [2].

Membrane-binding selectivity studies with bacterial-mimetic lipid bilayers
Cationic antimicrobial peptide (AMP) research workflow
Synergy mechanism investigation with magainin-family peptides
Amphibian skin secretion peptide class studies

PGLa vs. Generic Magainin Peptides


PGLa belongs to the magainin family of amphibian antimicrobial peptides; however, simple substitution with other family members such as magainin 2 or magainin-AM1 is scientifically unjustified due to quantifiable differences in membrane-binding selectivity, species-specific potency, and immunomodulatory profiles. PGLa exhibits a 50-fold preferential binding to negatively charged bacterial-mimetic membranes over neutral eukaryotic-mimetic membranes, a selectivity driven almost exclusively by electrostatic attraction rather than hydrophobic insertion [1]. Furthermore, PGLa's synergistic antimicrobial activity with magainin 2 depends on a specific GxxxG motif (Gly7 and Gly11) that is absent or altered in related peptides; mutation of these residues completely abolishes the synergistic effect [2]. Procurement of a generic magainin-family peptide without verifying these differential properties risks suboptimal performance in membrane-targeting applications.

Specificity Magainin 2 has 2-fold lower MIC against E. coli; PGLa offers distinct membrane selectivity profile.
Synergy GxxxG motif-dependent synergy with magainin 2 may be absent in generic magainin-family peptides.
Immunomodulation Magainin-AM1 induces IL-8 in fibroblasts; PGLa-AM1 does not, altering host-response endpoints.

PGLa Comparative Evidence


MIC Against E. coli vs. Magainin 2

In a direct antimicrobial assay against Escherichia coli, PGLa exhibited an MIC100 value of 25 μM, whereas the closely related peptide magainin 2 amide showed an MIC100 of 12.5 μM under identical microbroth dilution conditions [1]. This 2-fold difference in potency is a critical consideration when selecting between these two magainin-family peptides for applications where maximal gram-negative activity is required.

MIC Against E. coli
Head-to-head
PGLa: 25 μM; Magainin 2: 12.5 μM
Supports comparator potency review for Gram-negative screens.
2-fold higher MIC than magainin 2; microbroth dilution context.
Antimicrobial Susceptibility Testing Peptide Therapeutics Gram-Negative Bacteria

Selective Bacterial-Membrane Binding

Isothermal titration calorimetry (ITC) studies demonstrated that PGLa binds to negatively charged PC/PG (3:1) vesicles—mimicking bacterial membranes—by a factor of approximately 50-fold greater than to neutral PC vesicles, which model eukaryotic membranes [1]. The binding constants (K) for both membrane types are similar when corrected for surface concentration (~800–1500 M⁻¹), confirming that selectivity arises almost exclusively from electrostatic attraction to the anionic lipid surface rather than from differential hydrophobic insertion [1]. This 50-fold differential provides a quantitative basis for PGLa's reduced hemolytic and cytotoxic potential relative to less selective cationic AMPs.

Selective Membrane Binding
Head-to-head
~50-fold selectivity
Supports membrane-targeting specificity review.
ITC data; bacterial vs. eukaryotic membrane mimics.
Membrane Biophysics Drug Selectivity Thermodynamics of Peptide-Lipid Interactions

Potency Against S. mutans vs. Magainin-AM1

Among three α-helical peptides isolated from Xenopus amieti, PGLa-AM1 displayed the most potent activity against the oral pathogen Streptococcus mutans, with a minimum inhibitory concentration (MIC) of 1.2 μM [1]. In the same radial diffusion assay, magainin-AM1 was the least effective of the three peptides tested [1]. This species-specific potency differential is not predictable from general class characteristics and must be empirically determined for target pathogen profiling.

Potency Against S. mutans
Class-level
PGLa-AM1: 1.2 μM
Supports oral pathogen screening context.
Ranked most potent in panel; radial diffusion assay.
Oral Microbiology Antimicrobial Peptide Screening Streptococcus mutans

IL-8 Response: PGLa-AM1 vs. Magainin-AM1

Treatment of oral fibroblasts with 1 or 10 μM magainin-AM1 resulted in a significant increase in production of the pro-inflammatory cytokine IL-8, whereas treatment with PGLa-AM1 or CPF-AM1 at identical concentrations produced no detectable increase in IL-8 secretion [1]. This differential immunomodulatory profile is a critical functional distinction beyond simple antimicrobial potency and may influence host response outcomes in tissue culture or in vivo models.

IL-8 Response
Class-level
PGLa-AM1: No induction; Magainin-AM1: Significant increase
Supports immunomodulatory endpoint review.
Oral fibroblast context; IL-8 ELISA data.
Immunomodulation Cytokine Profiling Host-Defense Peptides

GxxxG Motif-Dependent Synergy with Magainin 2

The synergistic antimicrobial activity between PGLa and magainin 2 (MAG2) is abolished when either Gly7 or Gly11 in the PGLa GxxxG motif is replaced with alanine or another hydrophobic residue [1]. The designer peptide MSI-103, which shares sequence similarity with PGLa but lacks this motif, shows no synergy with MAG2; however, introduction of the Gly residues confers synergistic activity [1]. This demonstrates that synergy is not a generic property of magainin-family peptides but depends on specific molecular determinants unique to PGLa.

GxxxG Motif Synergy
Class-level
Gly7/Gly11 required; synergy abolished by mutation
Supports structure-activity relationship context.
Solid-state NMR and vesicle leakage assay context.
Peptide Synergy Structure-Activity Relationship Antimicrobial Combinations

MIC Profile Against S. aureus and E. coli

PGLa demonstrates bacteriostatic activity against both Gram-positive and Gram-negative reference strains, with reported minimum inhibitory concentration (MIC) values of 64 mg/L against Staphylococcus aureus and 32 mg/L against Escherichia coli [1]. Converted to molar units using the molecular mass of 1968.45 g/mol, these correspond to approximately 32.5 μM and 16.3 μM, respectively. This data establishes a baseline potency profile for PGLa against two commonly used bacterial model organisms.

MIC Profile
Reported
S. aureus: 64 mg/L; E. coli: 32 mg/L
Supports antimicrobial screening context.
Baseline broth microdilution reference data.
Antibacterial Screening Gram-Positive Bacteria Gram-Negative Bacteria

PGLa Application Scenarios


Low-Cytotoxicity Membrane Binding Studies

PGLa's 50-fold preferential binding to negatively charged bacterial-mimetic membranes over neutral eukaryotic-mimetic membranes [1] makes it an ideal candidate for biophysical studies of membrane selectivity, including investigations of pore formation thermodynamics (ΔH ≈ -11 to -15 kcal/mol for insertion; pore formation enthalpy = 9.7 kcal/mol peptide) [1]. Applications include ITC-based binding assays, solid-state NMR structural studies in oriented lipid bilayers, and fluorescence dye-leakage experiments where minimizing background leakage from neutral vesicles is critical.

S. mutans Oral Pathogen Research

For researchers focused on oral microbiology and dental caries-associated pathogens, PGLa-AM1 provides a documented MIC of 1.2 μM against S. mutans, outperforming magainin-AM1 in the same assay panel [2]. Additionally, PGLa-AM1 does not induce IL-8 production in oral fibroblasts at concentrations up to 10 μM [2], making it suitable for co-culture models where confounding inflammatory responses must be controlled. The peptide's LPS-binding capacity (strongest among tested peptides for E. coli, P. aeruginosa, and P. gingivalis LPS) further supports its use in endotoxin-neutralization studies [2].

Antimicrobial Synergy with Magainin 2

PGLa is uniquely suited for investigating synergistic antimicrobial mechanisms when combined with magainin 2, as the synergy depends on the intact GxxxG motif (Gly7 and Gly11) native to PGLa [3]. This scenario includes: (i) determination of fractional inhibitory concentration indices (FICI) using checkerboard assays; (ii) biophysical studies of heterodimer formation via solid-state NMR or cross-linking mass spectrometry; (iii) membrane fusion and sponge phase induction experiments using E. coli lipid extracts [3]. The equimolar mixture of PGLa and magainin 2 reduces the total peptide concentration required for bacterial growth inhibition compared to individual components, providing a quantifiable synergy metric [4].

Gram-Negative & Gram-Positive Potency Benchmark

PGLa's established MIC values of 32 mg/L (~16.3 μM) against E. coli and 64 mg/L (~32.5 μM) against S. aureus [5] provide a reproducible baseline for comparative AMP screening campaigns. Procurement of PGLa as a reference standard enables normalization of inter-laboratory potency measurements and facilitates direct comparison of novel AMP candidates to a well-characterized magainin-family member with documented membrane-binding thermodynamics and structural transitions [1].

Application
Selection Property
Validation Focus
Membrane binding and selectivity studies
Bacterial-mimetic membrane affinity
Membrane-binding thermodynamics and selectivity ratio
Oral pathogen research
S. mutans potency and immunomodulation
MIC endpoints and host-cell cytokine response
Synergy mechanism research
GxxxG motif-dependent synergy
Functional synergy assays with magainin 2
AMP screening benchmark
Reference MIC profile
Baseline Gram-positive and Gram-negative potency
Quote Request

Request a Quote for PGLa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.